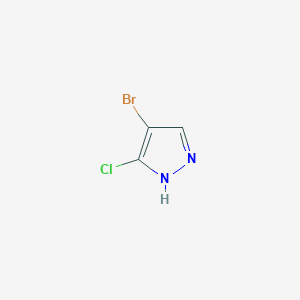
4-bromo-5-chloro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-5-chloro-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “4-bromo-5-chloro-1H-pyrazole” consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular weight of a similar compound, “4-Bromopyrazole”, is 146.97 .
Chemical Reactions Analysis
Pyrazoles, including “4-bromo-5-chloro-1H-pyrazole”, can participate in various chemical reactions. For instance, 4-Bromopyrazole has been reported to react with titanium tetrachloride to afford binary adducts . It can also be used as a starting material in the synthesis of 1,4′-bipyrazoles .
Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including 4-Bromo-3-chloro-1H-pyrazole, are highly valued in organic synthesis . They serve as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are used in the synthesis of diverse methods for accessing the pyrazole moiety .
Biological Activities
Pyrazoles have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes them a significant area of research in the field of medicinal chemistry.
Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole
4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have potential applications in the synthesis of other complex molecules.
Synthesis of 1,4′-bipyrazoles
Both 4-Bromo-3-chloro-1H-pyrazole and 4-bromo-5-chloro-1H-pyrazole can be used as starting materials in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are important compounds with potential applications in various fields, including pharmaceuticals and materials science.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes could have potential applications in materials science and catalysis.
Synthesis of Various Pharmaceutical and Biologically Active Compounds
4-Bromopyrazole is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . This highlights its importance in the field of drug discovery and development.
Synthesis of Thio/Selenoether Ligands
The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands . These ligands could have potential applications in the field of coordination chemistry.
Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles
In 2017, Bonacorso et al. reported the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles using two interesting methodologies . This compound could have potential applications in various fields, including pharmaceuticals and materials science.
Safety and Hazards
Orientations Futures
“4-bromo-5-chloro-1H-pyrazole” can be used as a starting material in the synthesis of 1,4′-bipyrazoles and in Suzuki reaction . Its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry make it a promising area of research .
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
Pyrazole derivatives are known to exhibit diverse biological activities, which can be attributed to their ability to interact with different biological targets .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, depending on their specific substitutions .
Result of Action
It’s known that pyrazole derivatives can have various biological effects, depending on their specific substitutions .
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds .
Propriétés
IUPAC Name |
4-bromo-5-chloro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASSLNHDRZFHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27258-18-0 |
Source


|
| Record name | 4-bromo-3-chloro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2800148.png)
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)
![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)


![2,2,2-trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B2800156.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2800159.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)


![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)